molecular formula C21H20N4O3S B2990781 N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899969-46-1

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

Cat. No. B2990781
M. Wt: 408.48
InChI Key: FJSHQBQDANLRJM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the oxamide group might be involved in reactions with acids or bases, and the aromatic rings might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it somewhat soluble in polar solvents.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide" have been synthesized and characterized to understand their chemical properties. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions that provide insights into the structural and electronic configurations of these compounds, essential for their potential applications in scientific research (Hassan, Hafez, & Osman, 2014). Similarly, studies involving the synthesis and X-ray crystal structure analysis of novel pyrazole derivatives contribute to our understanding of molecular geometry, electronic structure, and potential for intermolecular interactions, which are critical for various scientific applications (Kumara et al., 2018).

Potential Applications

While the specific applications of "N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide" are not directly addressed in available literature, research on structurally similar compounds suggests potential areas of interest:

  • Cytotoxic Activity : Compounds within this structural family have been evaluated for their cytotoxic activity against various cancer cell lines, suggesting potential research applications in developing anticancer agents (Hassan, Hafez, & Osman, 2014).
  • Antimicrobial and Antifungal Properties : Some derivatives have shown promising antimicrobial and antifungal activities, indicating their usefulness in studying new treatments for infections (Rai et al., 2009).
  • Material Science : The unique electronic and structural properties of these compounds make them candidates for material science research, especially in the development of new fluorescent dyes and materials with specific optical properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-28-18-10-6-5-7-14(18)11-22-20(26)21(27)23-19-16-12-29-13-17(16)24-25(19)15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHQBQDANLRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

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